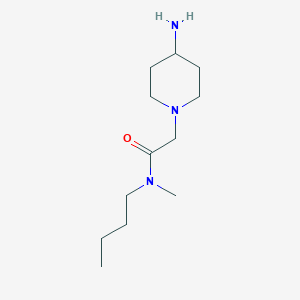![molecular formula C12H14N2OS B1470149 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-45-6](/img/structure/B1470149.png)
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol
Overview
Description
“1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol”, also known as DMBO-3, is a chemical compound with a complex structure. It has a molecular weight of 234.32 g/mol . The IUPAC name for this compound is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound, and its derivatives have been extensively studied for their diverse pharmacological properties. Thiazole-based compounds are known for acting as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drugs with lesser side effects. These compounds are primarily investigated for their potential in medicinal chemistry due to their beneficial therapeutic effects and selectivity for multi-signaling pathway targets, which, however, may also increase the risk of side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Azolylthioacetic Acids Synthesis and Biological Activity
Azolylthioacetic acids, including thiazole derivatives, have been synthesized through various methods and evaluated for their broad biological activities. These compounds exhibit significant antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The diverse biological effects of azolylthioacetic acids make the search for new bioactive compounds in this class promising (Chornous, Palamar, Grozav, & Vovk, 2016).
Anticancer Activities of Natural Compounds
The study of African medicinal spices and vegetables, some of which contain thiazole derivatives, highlights their potential in tackling malignant diseases. These natural compounds are explored for their cytotoxic effects against cancer cells, indicating a viable path for discovering new anticancer agents with thiazole structures (Kuete, Karaosmanoğlu, & Sivas, 2017).
Phosphorylated Azole Derivatives
Research on phosphorylated 1,3-azoles, including thiazoles, has revealed their potential in exhibiting various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others. These findings open up new avenues for developing thiazole-based compounds with therapeutic applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Cardiovascular Activity of Indole Derivatives
Indole derivatives incorporating thiazole moieties have been explored for their cardiovascular activity. These studies demonstrate the potential for thiazole-containing compounds in modulating cardiovascular functions, highlighting their therapeutic potential in cardiovascular disease treatment (Singh, Aggarwal, & Singh, 2014).
properties
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQUFSFJXBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)


![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)

![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)


![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
